molecular formula C17H13FN2O B5863386 1-[2-(4-Fluorophenoxy)ethyl]indole-3-carbonitrile

1-[2-(4-Fluorophenoxy)ethyl]indole-3-carbonitrile

Cat. No.: B5863386
M. Wt: 280.30 g/mol
InChI Key: OSUKYUZITILLHQ-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenoxy)ethyl]indole-3-carbonitrile is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a fluorophenoxyethyl group attached to the indole ring, making it a unique and valuable molecule for scientific research and industrial applications .

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c18-14-5-7-15(8-6-14)21-10-9-20-12-13(11-19)16-3-1-2-4-17(16)20/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUKYUZITILLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]indole-3-carbonitrile typically involves multiple steps. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The specific preparation of this compound may involve the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol, which is then converted to the corresponding bromide. This intermediate reacts with indole-3-carbonitrile under basic conditions to yield the final product .

Chemical Reactions Analysis

1-[2-(4-Fluorophenoxy)ethyl]indole-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(4-Fluorophenoxy)ethyl]indole-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenoxy)ethyl]indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

1-[2-(4-Fluorophenoxy)ethyl]indole-3-carbonitrile can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

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